BenchChemオンラインストアへようこそ!

4-Acetylamino-1-(4-pyridyl)piperidine

Kinase Inhibition Receptor Tyrosine Kinase Target Selectivity

4-Acetylamino-1-(4-pyridyl)piperidine (IUPAC: N-(1-pyridin-4-ylpiperidin-4-yl)acetamide) is a synthetic small molecule (MW: 219.28 g/mol, formula C₁₂H₁₇N₃O) that fuses a piperidine ring with a 4-pyridyl substituent and an acetylamino moiety. It is formally classified as a piperidine and aminopyridine derivative and has been indexed as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met), suggesting a role in targeted oncology research.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B8285599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylamino-1-(4-pyridyl)piperidine
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C12H17N3O/c1-10(16)14-11-4-8-15(9-5-11)12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,16)
InChIKeyKTRFRVHUYSULCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylamino-1-(4-pyridyl)piperidine: Core Chemical Identity and Procurement Baseline


4-Acetylamino-1-(4-pyridyl)piperidine (IUPAC: N-(1-pyridin-4-ylpiperidin-4-yl)acetamide) is a synthetic small molecule (MW: 219.28 g/mol, formula C₁₂H₁₇N₃O) that fuses a piperidine ring with a 4-pyridyl substituent and an acetylamino moiety . It is formally classified as a piperidine and aminopyridine derivative and has been indexed as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met), suggesting a role in targeted oncology research [1]. The compound is primarily distributed as a research-grade chemical (typical purity: 95%) for non-therapeutic applications .

Procurement Risk: Why Structural Analogs Cannot Substitute for 4-Acetylamino-1-(4-pyridyl)piperidine


The core scaffold of 1-(pyridin-4-yl)piperidine is a pharmacophore found in numerous bioactive molecules, but minor structural variations drastically alter target engagement and selectivity profiles. For instance, a related 4-pyridylpiperidine derivative exhibited high-affinity antagonism for sigma-1 (Kᵢ=4.5 nM), sigma-2 (Kᵢ=10 nM), and histamine H3 (Kᵢ=7.7 nM) receptors [1]. In contrast, 4-acetylamino-1-(4-pyridyl)piperidine is specifically linked to ALK and c-Met kinase inhibition [2]. Simply procuring an unsubstituted or differently substituted 4-pyridylpiperidine (e.g., 1-(4-pyridyl)piperidine or 4-acetamidopiperidine) would yield a compound with a completely different biological fingerprint, potentially nullifying a research project's mechanistic hypothesis and wasting resources on invalid targets.

4-Acetylamino-1-(4-pyridyl)piperidine: A Quantitative Evidence Guide for Scientific Selection


Target Profile Differentiation: ALK/c-Met Inhibition vs. Sigma/H3 Receptor Antagonism

The defining differentiator for 4-acetylamino-1-(4-pyridyl)piperidine is its specific association with the inhibition of receptor protein-tyrosine kinases ALK and c-Met, a profile not shared by close structural analogs [1]. A comparator, Sigma-1 receptor antagonist 5 (a 4-pyridylpiperidine derivative), demonstrates a starkly different polypharmacology with high affinity for sigma-1 (Kᵢ=4.5 nM), sigma-2 (Kᵢ=10 nM), and histamine H3 (Kᵢ=7.7 nM) receptors [2]. This profound target divergence, emerging from a shared core scaffold, means generic substitution would lead to an entirely different experimental outcome. Quantitative potency data (e.g., IC₅₀) for the target compound against ALK/c-Met are not publicly available, representing a critical knowledge gap.

Kinase Inhibition Receptor Tyrosine Kinase Target Selectivity

Therapeutic Indication Context: Non-Small Cell Lung Cancer (NSCLC)

The compound's indexed therapeutic context is specifically for the treatment of non-small cell lung cancer (NSCLC) [1]. This is a key differentiator from other 4-pyridylpiperidine analogs, which are being explored for thrombin inhibition, orexin receptor antagonism (sleep/neurological disorders), or analgesia [2]. A researcher investigating NSCLC signaling pathways would therefore find this compound's described profile directly aligned with their disease model, whereas a generic 4-pyridylpiperidine building block would lack this disease-specific contextualization.

Oncology Non-Small Cell Lung Cancer Therapeutic Focus

Identified Structural and Purity Benchmark via NMR Analysis

A published synthetic route provides specific ¹H NMR data for the compound in DMSO-d6, confirming structural identity and purity . Key signals include δ 8.10 (2H, d), 7.80 (1H, bd), and 1.78 (3H, s), with an m/e of 220 (M+H)⁺. This spectral fingerprint serves as a quantitative benchmark for verifying the correct compound upon receipt. While many vendors supply generic 95% purity compounds, the availability of specific NMR data against which a procured batch can be validated is a direct operational advantage not always provided for more generic analogs like 1-(4-pyridyl)piperidine, where such detailed characterization may be absent from supplier documentation.

Identity Confirmation NMR Spectroscopy Quality Control

Optimal Application Scenarios for Procuring 4-Acetylamino-1-(4-pyridyl)piperidine


Investigating ALK and c-Met Signaling in Non-Small Cell Lung Cancer Models

Based on its indexed inhibitory profile against ALK and c-Met kinases and its association with NSCLC treatment [1], the primary scenario for procuring this compound is as a reference inhibitor in preclinical oncology research, specifically in cellular or in vitro models of NSCLC. It is the structurally appropriate choice over other 4-pyridylpiperidine derivatives that target divergent receptor classes (e.g., sigma or H3 receptors) [2].

Analytical Reference Standard for Method Development in Complex Synthesis

Given the availability of a defined ¹H NMR and mass spectrometry fingerprint , this compound can serve as an analytical reference standard for developing or calibrating LC-MS and NMR methods used to monitor reactions involving 4-substituted piperidine intermediates, a role for which less-characterized analogs are unsuitable.

Structure-Activity Relationship (SAR) Probe for 4-Pyridylpiperidine Kinase Inhibitors

In medicinal chemistry programs exploring the 4-pyridylpiperidine scaffold for kinase inhibition, this compound can function as a key SAR probe. Its substitution pattern (4-acetylamino) is directly linked to an ALK/c-Met activity profile [1], making it a critical comparator for analogs designed to modulate selectivity away from sigma/H3 pharmacology [2].

Quote Request

Request a Quote for 4-Acetylamino-1-(4-pyridyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.